molecular formula C12H16O2 B2620068 (4-tert-Butoxyphenyl)acetaldehyde CAS No. 1070165-29-5

(4-tert-Butoxyphenyl)acetaldehyde

Cat. No.: B2620068
CAS No.: 1070165-29-5
M. Wt: 192.258
InChI Key: ZVZGFQSVOPXTAK-UHFFFAOYSA-N
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Description

(4-tert-Butoxyphenyl)acetaldehyde is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-tert-Butoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-tert-butoxybenzyl alcohol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation to the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-tert-butoxybenzyl alcohol using supported metal catalysts under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-tert-Butoxybenzoic acid.

    Reduction: 4-tert-Butoxybenzyl alcohol.

    Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

(4-tert-Butoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (4-tert-Butoxyphenyl)acetaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. It can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the tert-butoxy group can undergo hydrolysis under acidic conditions, releasing tert-butanol and the corresponding phenol.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylacetaldehyde: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    4-tert-Butylbenzaldehyde: Lacks the acetaldehyde moiety, having only the benzaldehyde structure.

    4-tert-Butoxybenzaldehyde: Similar structure but with a benzaldehyde moiety instead of an acetaldehyde moiety.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGFQSVOPXTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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